molecular formula C15H16BrN3O2S B5188503 1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No. B5188503
M. Wt: 382.3 g/mol
InChI Key: MLGVZZWKGNLTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine, also known as BNTX, is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine works by binding to the δ-opioid receptor and preventing the binding of endogenous opioid peptides. This results in a decrease in the activity of the receptor, which can lead to a reduction in pain and a decrease in addictive behaviors.
Biochemical and Physiological Effects
1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has been shown to have analgesic effects in animal models of pain. It has also been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and morphine. Additionally, 1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine in lab experiments is its high selectivity for the δ-opioid receptor. This allows researchers to specifically target this receptor without affecting other opioid receptors. However, one limitation of using 1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine is its relatively low potency compared to other opioid receptor antagonists. This can make it more difficult to achieve the desired effects at lower doses.

Future Directions

There are several potential future directions for research on 1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine. One area of interest is its potential use in the treatment of chronic pain. Another area of interest is its potential use in the treatment of addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine and to identify any potential side effects or safety concerns associated with its use.

Synthesis Methods

The synthesis of 1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1-bromo-4-(4-nitrophenyl)piperazine with 2-bromo-4-methylthiophene in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure 1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine.

Scientific Research Applications

1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has been used in scientific research as a selective antagonist for the δ-opioid receptor. It has been shown to have a high affinity for this receptor and can be used to block its activity. This receptor is involved in pain modulation, mood regulation, and addiction, making it an important target for drug development.

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c16-12-9-15(22-11-12)10-17-5-7-18(8-6-17)13-1-3-14(4-2-13)19(20)21/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGVZZWKGNLTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CS2)Br)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine

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